molecular formula C20H15N3O B13831821 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- CAS No. 36184-26-6

4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)-

Cat. No.: B13831821
CAS No.: 36184-26-6
M. Wt: 313.4 g/mol
InChI Key: DIWNBHUAJIBOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- is a complex organic compound with a unique structure that combines a quinazolinone core with pyridyl and tolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde, followed by cyclization and subsequent functionalization to introduce the o-tolyl group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the pyridyl and tolyl substituents are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-phenyl-
  • 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(p-tolyl)-
  • 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(m-tolyl)-

Uniqueness

4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.

Properties

CAS No.

36184-26-6

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c1-14-8-2-5-12-18(14)23-19(17-11-6-7-13-21-17)22-16-10-4-3-9-15(16)20(23)24/h2-13H,1H3

InChI Key

DIWNBHUAJIBOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.